Mutant IDH1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mutant IDH1-IN-2 is an inhibitor of mutant Isocitrate dehydrogenase (IDH) proteins . It has an IC50 of 16.6 nM in Fluorescence biochemical assay and an IC50 of less than 22 nM in LS-MS biochemical assay .
Synthesis Analysis
Mutations in IDH1 impart a neomorphic reaction that produces the oncometabolite D-2-hydroxyglutarate (D2HG), which can inhibit DNA and histone demethylases to drive tumorigenesis via epigenetic changes . The catalytic efficiency of D2HG production is greater in certain IDH1 mutants .
Molecular Structure Analysis
The chemical formula of Mutant IDH1-IN-2 is C24H31F2N5O2 . Its exact mass is 459.24 and its molecular weight is 459.540 .
Chemical Reactions Analysis
Mutations in IDH1 and IDH2 lead to a loss of normal enzymatic activity and gain of neomorphic activity that irreversibly converts α-KG to 2-hydroxyglutarate (2-HG), which can competitively inhibit a-KG-dependent enzymes, subsequently induces cell metabolic reprogramming, inhibits cell differentiation, and initiates cell tumorigenesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of Mutant IDH1-IN-2 are largely determined by its molecular structure. As mentioned earlier, its chemical formula is C24H31F2N5O2, and it has an exact mass of 459.24 and a molecular weight of 459.540 .
Aplicaciones Científicas De Investigación
Leukemogenesis : Mutant IDH1 has been shown to have oncogenic activity in vivo, particularly in the development of myeloid leukemia. It can accelerate the onset of myeloid leukemia in cooperation with HoxA9, affecting cell cycle transition and activating MAP kinase signaling. Moreover, inhibitors targeting mutant IDH1 have been found to inhibit mutant IDH1 cells, reduce 2-hydroxyglutarate levels, and block colony formation of AML cells from IDH1-mutated patients, suggesting its potential as a therapeutic target (Chaturvedi et al., 2013).
Epigenetic Changes : Mutant IDH1 induces significant epigenetic changes, particularly in DNA methylation and histone modification, promoting tumorigenesis. Prolonged exposure to mutant IDH1 can result in irreversible genomic and epigenetic alterations, highlighting the importance of early therapeutic intervention (Turcan et al., 2017).
Therapeutic Applications : Development of new allosteric inhibitors of mutant IDH1 has shown promising results in treating acute myeloid leukemia (AML). These inhibitors can reverse the DNA cytosine hypermethylation patterns caused by mutant IDH1 and induce granulocytic differentiation in leukemic blasts and stem-like cells (Okoye-Okafor et al., 2015).
Thrombosis in Gliomas : Interestingly, mutant IDH1 in gliomas has been associated with a significant reduction in venous thromboemboli (VTE) and intratumoral microthrombi, suggesting its role in altering the tumor microenvironment and influencing the pathologic evaluation of gliomas (Unruh et al., 2016).
Targeted Therapeutics : Research on mutant IDH1/2 inhibitors in clinical trials for various tumors, including gliomas and hematologic malignancies, is advancing. These inhibitors have shown potential in reducing intracellular 2-hydroxyglutarate levels, reversing epigenetic dysregulation, and inducing cellular differentiation (Dang et al., 2016).
Direcciones Futuras
The future directions of Mutant IDH1-IN-2 research and application are promising. Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, has shown significant improvement in progression-free survival in patients with grade 2 gliomas expressing IDH1/2 mutations . This suggests that inhibitors like Mutant IDH1-IN-2 could potentially be used in targeted therapies for certain types of cancer .
Propiedades
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCXJFDMAWAIM-FXAWDEMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant IDH1-IN-2 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.